2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid
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Overview
Description
2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, thiazole derivatives have been found to inhibit the synthesis of key enzymes, disrupt cell membrane integrity, and interfere with DNA replication .
Biochemical Pathways
For instance, they can inhibit the synthesis of key enzymes, disrupt cell membrane integrity, and interfere with DNA replication .
Pharmacokinetics
Similar compounds have shown good bioavailability, as indicated by a study on 5,6-dimethylxanthenone-4-acetic acid (dmxaa), which showed a bioavailability of 73% .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with benzaldehyde and thiourea under acidic conditions to form the pyrimidine ring This intermediate is then reacted with ethyl bromoacetate to introduce the ethoxycarbonyl group at position 5
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiol reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-((5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetic acid: Unique due to the presence of both the ethoxycarbonyl and sulfanyl groups.
{[5-(Methoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}acetic acid: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
{[5-(Ethoxycarbonyl)-4-methyl-6-phenyl-1,6-dihydropyrimidin-2-yl]thio}acetic acid: Similar structure but with a thio group instead of sulfanyl.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(5-ethoxycarbonyl-6-methyl-4-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-15(21)13-10(2)17-16(23-9-12(19)20)18-14(13)11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXSYPRIZYBGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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